![molecular formula C14H15N3O B4425927 2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4425927.png)
2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one
Overview
Description
2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively. In
Mechanism of Action
The mechanism of action of 2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one involves the inhibition of certain enzymes and proteins. This compound has been shown to bind to the active site of PKC and prevent its activation by other molecules. This inhibition of PKC activity leads to a decrease in downstream signaling pathways and ultimately results in the inhibition of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. Additionally, this compound has been shown to improve insulin sensitivity and glucose uptake in diabetic mice. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one in lab experiments is its ability to selectively inhibit PKC activity. This allows researchers to study the role of PKC in various cellular processes and diseases. Additionally, this compound has been shown to have low toxicity and is relatively easy to synthesize.
One of the main limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer this compound to cells or animals in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of 2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one. One area of research is the development of more potent and selective PKC inhibitors based on the structure of this compound. Additionally, the role of PKC in various diseases such as cancer, diabetes, and Alzheimer's disease could be further studied using this compound. Finally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic potential.
Scientific Research Applications
2-tert-butylpyrimido[1,2-a]benzimidazol-4(1H)-one has potential applications in scientific research due to its ability to inhibit certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity has been linked to the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
2-tert-butyl-1H-pyrimido[1,2-a]benzimidazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-14(2,3)11-8-12(18)17-10-7-5-4-6-9(10)15-13(17)16-11/h4-8H,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZGTXQKTFAOBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2C3=CC=CC=C3N=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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